molecular formula C19H24N2O4S B5056404 hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate

hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate

Cat. No.: B5056404
M. Wt: 376.5 g/mol
InChI Key: CFXSFPAFMZFVQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate typically involves the reaction of hexyl isocyanate with 4-(phenylsulfamoyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

Hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The phenylsulfamoyl group can form hydrogen bonds with target proteins, affecting their function. The carbamate group may also interact with enzymes, inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl N-[4-(anilinosulfonyl)phenyl]carbamate
  • Phenyl N-(4-sulfamoylphenyl)carbamate

Uniqueness

Hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .

Properties

IUPAC Name

hexyl N-[4-(phenylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-2-3-4-8-15-25-19(22)20-16-11-13-18(14-12-16)26(23,24)21-17-9-6-5-7-10-17/h5-7,9-14,21H,2-4,8,15H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXSFPAFMZFVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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